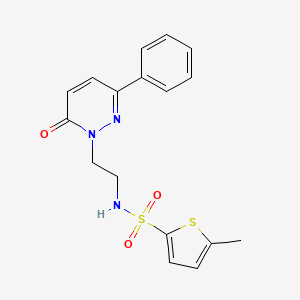
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS Number: 921878-34-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of this compound's biological activity.
The molecular formula of this compound is C17H17N3O3S2, with a molecular weight of 375.5 g/mol. Its structure features a thiophene ring and a pyridazinone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Condensation : The reaction of 3-phenylpyridazin-6-one with an appropriate ethylating agent.
- Formation of Sulfonamide : Introduction of the thiophene sulfonamide group via amide coupling reactions.
The synthetic routes are optimized for yield and purity, employing various organic solvents and catalysts under controlled conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Key Findings :
- The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) as low as 0.21 μM .
- It also demonstrated antifungal activity against Candida species and selective action against Gram-positive microorganisms like Micrococcus luteus .
Cytotoxicity
In vitro cytotoxicity assays using MTT showed that this compound possesses moderate cytotoxic effects on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. The results suggest potential applications in cancer therapy, although further studies are needed to establish its safety profile .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and key microbial targets:
| Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (nM) |
|---|---|---|
| MurD | -8.5 | 50 |
| DNA gyrase | -9.0 | 30 |
These interactions involve critical hydrogen bonds and hydrophobic contacts, indicating a strong affinity for these targets compared to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazine, including this compound, could be developed into new classes of antimicrobial agents due to their potent activity against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties against cancer cell lines, revealing that modifications in the pyridazine structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Propriétés
IUPAC Name |
5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13-7-10-17(24-13)25(22,23)18-11-12-20-16(21)9-8-15(19-20)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANEUNCUQHICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














